molecular formula C6H8N2O B12288102 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B12288102
M. Wt: 124.14 g/mol
InChI Key: QRKOIUXHXDIZPJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 1-methyl-1H-pyrazole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.

    Reduction: 2-(1-Methyl-1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to its nitrile, morpholine, and boronic acid counterparts .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3

InChI Key

QRKOIUXHXDIZPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC=O

Origin of Product

United States

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